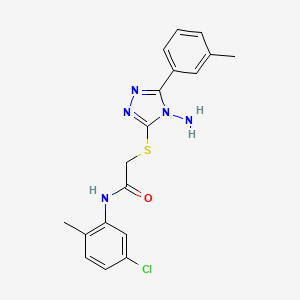

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

Description

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide is a synthetic triazole derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a meta-tolyl (3-methylphenyl) group at position 5, and a thioether-linked acetamide moiety bearing a 5-chloro-2-methylphenyl substituent. Its synthesis likely involves nucleophilic substitution between a triazole-thione precursor and a chloroacetamide derivative under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c1-11-4-3-5-13(8-11)17-22-23-18(24(17)20)26-10-16(25)21-15-9-14(19)7-6-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQHLQQYBDLID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Thioether Formation:

Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole derivatives and their potential as ligands in coordination chemistry.

Biology

Biologically, the compound is investigated for its antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics or antifungal agents.

Medicine

In medicine, research focuses on the compound’s potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells, possibly through the inhibition of specific enzymes or signaling pathways.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals. Its unique reactivity makes it a valuable building block in organic synthesis.

Mechanism of Action

The mechanism by which 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide exerts its effects involves several molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes critical for bacterial or fungal cell wall synthesis, leading to cell death.

Signal Transduction: In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and survival, inducing apoptosis.

DNA Interaction: The compound might intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 1,2,4-triazole acetamides, where variations in substituents significantly influence physicochemical and biological properties. Key structural analogues include:

Notes:

- Lipophilicity : The target compound’s m-tolyl and 5-chloro-2-methylphenyl groups contribute to high lipophilicity (estimated LogP >5), comparable to but higher than VUAA1 (LogP ~3.2), which contains a polar pyridinyl group .

- Synthesis: Yields for triazole-acetamides vary widely (50–83% in ), influenced by substituent steric/electronic effects. The target compound’s synthesis may align with methods in , where triazole-thiones react with chloroacetamides in ethanol/water under reflux.

- Thermal Stability : Melting points for analogues range from 90°C to 184°C , suggesting the target compound’s stability is likely within this range.

Pharmacological Relevance (Indirect Evidence)

While direct biological data for the target compound are unavailable, structural analogues exhibit notable activities:

- VUAA1 : A potent agonist of insect odorant receptor co-receptors (Orco), demonstrating the role of triazole-acetamides in modulating ion channels .

- Compound 7h : A 1,2,4-triazole derivative with a chlorophenyl group showing antimicrobial activity in biochemical screens .

- OLC15 : A triazole-acetamide Orco antagonist, highlighting substituent-dependent activity inversion (agonist vs. antagonist) .

These findings suggest the target compound’s bioactivity could hinge on its unique substitution pattern, particularly the chloro and methyl groups’ positions.

Physicochemical Property Trends

- Solubility : Chlorophenyl and methyl groups reduce aqueous solubility, as seen in (density 1.5 g/cm³). Pyridinyl-containing analogues (e.g., ) may exhibit improved solubility due to hydrogen-bonding capacity.

- Spectral Data : 1H-NMR signals for triazole protons typically appear at δ 7.5–8.5 ppm, while acetamide NH groups resonate near δ 10–12 ppm .

Key Research Findings and Implications

Substituent Position Matters : The meta-substitution on the tolyl group (vs. para in ) may alter steric interactions in biological targets, as seen in VUAA1’s pyridinyl orientation .

Synthetic Optimization : Higher yields (e.g., 83% in ) correlate with less sterically hindered substituents, suggesting the target compound’s synthesis may require tailored conditions.

Biological Activity

The compound 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide represents a novel class of thio-substituted 1,2,4-triazoles. These compounds have garnered attention due to their potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this specific compound, detailing its synthesis, mechanisms of action, and therapeutic applications supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.86 g/mol. The structure features a triazole ring linked to an acetamide moiety through a thioether bond. The presence of both m-tolyl and 5-chloro-2-methylphenyl groups enhances its lipophilicity and biological interactions.

Structural Characteristics

| Feature | Description |

|---|---|

| Triazole Ring | Known for diverse biological activities |

| Thioether Linkage | Enhances reactivity |

| Substituents | m-tolyl and 5-chloro-2-methylphenyl improve interaction with biological targets |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The compound's unique structure may contribute to its ability to inhibit bacterial growth through enzyme inhibition or disruption of cell wall synthesis.

Anticancer Properties

1,2,4-triazoles have been recognized for their anticancer potential. Studies suggest that the compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival . The specific substitution pattern on the triazole ring may enhance its interaction with cancer-related targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Compounds in this class often act as inhibitors of metabolic enzymes, which can lead to reduced proliferation of pathogenic organisms or cancer cells.

- Signal Pathway Modulation : They may influence pathways related to apoptosis and cell cycle regulation.

Case Studies

- Antimicrobial Evaluation : A study evaluated various triazole derivatives against a panel of pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anticancer Activity : In vitro studies showed that similar triazole derivatives could significantly reduce cell viability in cancer cell lines through mechanisms involving caspase activation and DNA fragmentation .

Synthesis and Optimization

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Thioether Formation : A thioether linkage is introduced to enhance reactivity.

- Acetamide Coupling : The final step involves coupling with the acetamide moiety.

Optimization techniques such as adjusting reaction conditions (temperature, solvent choice) are crucial for maximizing yield and purity.

Q & A

What are the optimal synthetic routes for this compound, and how can reaction conditions be adjusted to improve yield?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution between a 4-amino-1,2,4-triazole-3-thiol derivative and a chloroacetamide under alkaline conditions. Evidence from analogous syntheses shows that refluxing in ethanol/water with KOH (1:1 v/v) for 1–3 hours achieves moderate yields (40–60%) . To optimize yield:

- Solvent selection : Ethanol-water mixtures reduce side reactions compared to pure ethanol .

- Temperature control : Prolonged reflux (>3 hours) may degrade sensitive functional groups; monitor via TLC .

- Stoichiometry : A 1:1 molar ratio of triazole-thiol to chloroacetamide minimizes unreacted starting material .

How can structural discrepancies in synthesized batches be resolved using spectroscopic methods?

Advanced Research Question

Contradictions in NMR or LC-MS data often arise from regioisomeric by-products or incomplete substitution. For example, the thioether linkage (C-S-C) in the triazole-thioacetamide core can exhibit rotational isomerism, complicating NMR interpretation . Methodological steps:

- 1H/13C NMR : Compare chemical shifts of the triazole ring protons (δ 7.5–8.5 ppm) and acetamide carbonyl (δ 165–170 ppm) to reference spectra .

- LC-MS : Use high-resolution MS to confirm molecular ion ([M+H]+) and rule out halogenated impurities (e.g., residual Cl− from chloroacetamide precursors) .

- Elemental analysis : Deviations >0.3% in N/S ratios indicate incomplete substitution or hydration .

What computational strategies are effective for predicting biological activity prior to in vitro assays?

Advanced Research Question

Machine learning tools like PASS (Prediction of Activity Spectra for Substances) and molecular docking can prioritize targets. For this compound:

- PASS prediction : Input the SMILES string to predict anti-inflammatory or kinase-inhibitory activity (e.g., COX-2 inhibition probability >70%) .

- Docking studies : Use AutoDock Vina to model interactions with targets like EGFR or VEGFR-2. Focus on hydrogen bonding between the acetamide carbonyl and kinase active sites .

- ADMET profiling : Calculate logP (∼3.2) and polar surface area (∼90 Ų) to assess blood-brain barrier permeability and oral bioavailability .

How do substituent variations on the triazole ring influence physicochemical properties?

Basic Research Question

The m-tolyl group (meta-methylphenyl) enhances lipophilicity (logP +0.5 vs. unsubstituted phenyl), improving membrane permeability. Systematic studies on analogs show:

- Electron-withdrawing groups (e.g., Cl at para position) increase metabolic stability but reduce solubility .

- Methyl groups (m-tolyl) balance solubility and bioavailability by moderating logP .

- Thioether vs. sulfonyl : Replacing the thioether (-S-) with sulfonyl (-SO2-) decreases potency due to steric hindrance .

What experimental controls are critical for validating biological activity in cell-based assays?

Advanced Research Question

To address contradictions in IC50 values:

- Positive controls : Use known inhibitors (e.g., doxorubicin for cytotoxicity assays) to calibrate assay conditions .

- Solvent controls : DMSO concentrations >0.1% may artifactually inhibit cell growth; confirm via vehicle-only assays .

- Dose-response curves : Perform triplicate runs with 8–10 concentration points to calculate Hill slopes and identify non-specific toxicity .

How can regioselectivity issues during triazole functionalization be mitigated?

Advanced Research Question

Competing N- vs. S-alkylation in triazole-thiols can lead to by-products. Strategies include:

- Base selection : KOH (over NaOH) enhances sulfur nucleophilicity, favoring thioether formation .

- Protecting groups : Temporarily protect the 4-amino group with acetyl chloride to prevent N-alkylation .

- Microwave-assisted synthesis : Short reaction times (10–20 minutes) reduce side reactions .

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

While specific toxicity data are limited, structural analogs indicate:

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential skin/eye irritation .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation of the thioether group .

- Waste disposal : Neutralize acidic/basic residues before incineration to avoid toxic gas release .

How can salt forms of this compound be synthesized to enhance aqueous solubility?

Advanced Research Question

Formulation as sodium or hydrochloride salts improves solubility for in vivo studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.